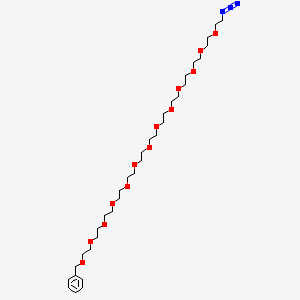
Benzyl-PEG13-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG13-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains a benzyl group and an azide group. This compound is primarily used in click chemistry, where the azide group reacts with terminal alkynes and cyclooctyne derivatives. The molecular formula of this compound is C33H59N3O13, and it has a molecular weight of 705.83 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG13-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohols. This process typically uses azidotrimethylsilane (TMSN3) as the azide source in the presence of a copper (II) triflate catalyst . Another method involves the use of sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to convert benzyl halides to benzyl azides .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow processes to ensure high yield and purity. These methods utilize recyclable catalysts and mild reaction conditions to facilitate the azidation of benzyl alcohols .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG13-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for azidonation reactions.
Copper (II) triflate: Catalyst for azidation reactions.
Lithium aluminum hydride (LiAlH4): Reducing agent for converting azides to amines.
Dimethyl sulfoxide (DMSO): Solvent for nucleophilic substitution reactions.
Major Products
Triazoles: Formed through CuAAC reactions.
Amines: Formed through reduction of the azide group.
Applications De Recherche Scientifique
Benzyl-PEG13-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Utilized in the synthesis of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The primary mechanism of action for Benzyl-PEG13-azide involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for various applications in chemical synthesis and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl azide: Similar in structure but lacks the PEG linker.
Alkyl azides: Similar reactivity but different alkyl groups.
Aryl azides: Similar reactivity but different aromatic groups.
Uniqueness
Benzyl-PEG13-azide is unique due to its heterobifunctional nature, combining a benzyl group and a PEG linker with an azide group. This structure allows for versatile applications in click chemistry and bioconjugation, making it more adaptable than simpler azides.
Propriétés
Formule moléculaire |
C33H59N3O13 |
|---|---|
Poids moléculaire |
705.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C33H59N3O13/c34-36-35-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-4-2-1-3-5-33/h1-5H,6-32H2 |
Clé InChI |
KGIGIUYKSVCNMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


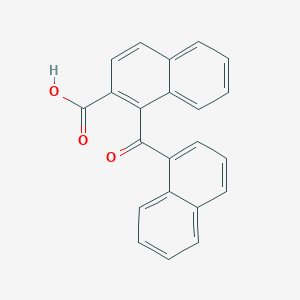
![(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11938440.png)


![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)
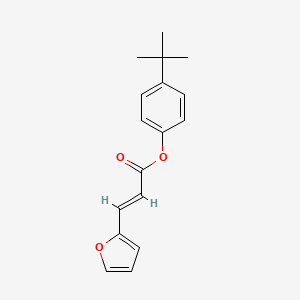
![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)
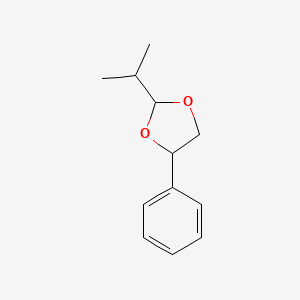


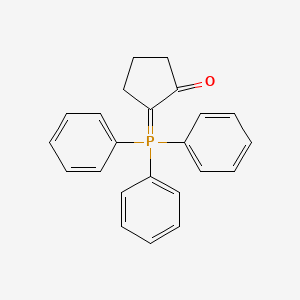
![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)
